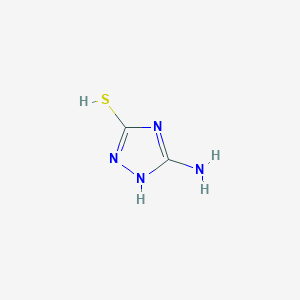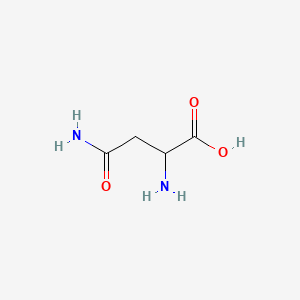
6-methyl-1H-benzimidazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-methyl-1H-benzimidazole-2-thiol: is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused to an imidazole ring, with a methyl group at the 6th position and a thiol group at the 2nd position. This unique structure imparts specific chemical and biological properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-1H-benzimidazole-2-thiol typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: to handle large volumes
Purification steps: such as recrystallization or chromatography to obtain high-purity product
Quality control measures: to ensure consistency and compliance with industry standards
Analyse Chemischer Reaktionen
Types of Reactions: 6-methyl-1H-benzimidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the 5th position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.
Major Products:
Oxidation: Disulfides, sulfonic acids
Reduction: Amines
Substitution: Halogenated benzimidazoles
Wissenschaftliche Forschungsanwendungen
Chemistry: 6-methyl-1H-benzimidazole-2-thiol is used as a building block in the synthesis of more complex molecules
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.
Medicine: this compound derivatives are explored for their potential as anticancer agents. The compound’s ability to interact with biological targets makes it a promising lead in drug discovery.
Industry: The compound is used as a corrosion inhibitor in various industrial applications. Its ability to form protective films on metal surfaces helps prevent corrosion.
Wirkmechanismus
The mechanism of action of 6-methyl-1H-benzimidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with metal ions or proteins, leading to inhibition of enzymatic activity or alteration of protein function. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting DNA replication and transcription processes.
Vergleich Mit ähnlichen Verbindungen
- 2-methylbenzimidazole
- 5,6-dimethylbenzimidazole
- 2-mercaptobenzimidazole
Comparison: 6-methyl-1H-benzimidazole-2-thiol is unique due to the presence of both a methyl group and a thiol group. This combination imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. For example, 2-methylbenzimidazole lacks the thiol group, which limits its ability to form disulfides or interact with metal ions. Similarly, 5,6-dimethylbenzimidazole has two methyl groups but lacks the thiol group, affecting its overall reactivity and applications.
Eigenschaften
IUPAC Name |
6-methyl-1H-benzimidazole-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIYBOJLSWJGKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














